molecular formula C23H22N4O4 B2480908 N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-49-1

N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2480908
CAS RN: 941963-49-1
M. Wt: 418.453
InChI Key: ZUTSLHLPCNMVMS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that involve complex molecular structures, often designed for specific biological or chemical activities. The synthesis and study of such compounds are crucial for developing new materials, pharmaceuticals, and understanding molecular interactions.

Synthesis Analysis

Synthetic routes for similar compounds often involve multi-step reactions, combining various chemical entities to achieve the desired molecular architecture. For example, compounds with acetamide groups and pyrazole derivatives are synthesized through reactions that include acylation, cyclization, and substitution reactions, meticulously planned to ensure the correct structural assembly (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR, IR, and Mass Spectroscopy. Single-crystal X-ray diffraction is also used to determine the precise arrangement of atoms within the crystal structure, providing insight into the molecular conformation and intermolecular interactions (Lukose et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound, including its participation in reactions such as S-alkylation or amidation, is influenced by its functional groups and molecular structure. The presence of acetamide, pyrazole, and dimethoxyphenyl groups can lead to a variety of chemical behaviors, facilitating the formation of complex architectures (Nayak et al., 2013).

Scientific Research Applications

Antioxidant Activity

The pyrazole-acetamide derivatives, including structures related to N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, have been explored for their antioxidant properties. A study by Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, as evaluated by various in vitro assays, including DPPH, ABTS, and FRAP tests (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Potential

Various heterocyclic derivatives, including pyrazole structures, have been investigated for their antimicrobial and anti-inflammatory actions. In a study conducted by Bandgar et al. (2009), a series of pyrazole chalcones were synthesized and evaluated for their anti-inflammatory (TNF-alpha and IL-6 inhibitory assays), antioxidant (DPPH free radical scavenging assay), and antimicrobial activities. Several of these compounds showed promising results in inhibiting inflammation, scavenging free radicals, and demonstrating antimicrobial activities (Bandgar et al., 2009).

Anticancer and Tumor Inhibition Studies

The computational and pharmacological potential of novel derivatives, including pyrazole and related structures, have been assessed for their efficacy in toxicity assessment and tumor inhibition. A study by Faheem (2018) explored various novel compounds for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, COX-2, and 5-lypoxygenase (5-LOX). These compounds showed varying degrees of potential in cancer cell toxicity and tumor inhibition, making them interesting candidates for further anticancer studies (Faheem, 2018).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)18-13-19-23(29)26(10-11-27(19)25-18)14-22(28)24-17-8-9-20(30-2)21(12-17)31-3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTSLHLPCNMVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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